molecular formula C33H23F2N3O B8574634 (3-amino-1-trityl-1H-indazol-5-yl)(3,5-difluorophenyl)methanone

(3-amino-1-trityl-1H-indazol-5-yl)(3,5-difluorophenyl)methanone

Cat. No. B8574634
M. Wt: 515.5 g/mol
InChI Key: RLMPFIRGRBAWTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-amino-1-trityl-1H-indazol-5-yl)(3,5-difluorophenyl)methanone is a useful research compound. Its molecular formula is C33H23F2N3O and its molecular weight is 515.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-amino-1-trityl-1H-indazol-5-yl)(3,5-difluorophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-amino-1-trityl-1H-indazol-5-yl)(3,5-difluorophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(3-amino-1-trityl-1H-indazol-5-yl)(3,5-difluorophenyl)methanone

Molecular Formula

C33H23F2N3O

Molecular Weight

515.5 g/mol

IUPAC Name

(3-amino-1-tritylindazol-5-yl)-(3,5-difluorophenyl)methanone

InChI

InChI=1S/C33H23F2N3O/c34-27-18-23(19-28(35)21-27)31(39)22-16-17-30-29(20-22)32(36)37-38(30)33(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26/h1-21H,(H2,36,37)

InChI Key

RLMPFIRGRBAWTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=C(C=C5)C(=O)C6=CC(=CC(=C6)F)F)C(=N4)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-[5-(3,5-Difluoro-benzoyl)-1-trityl-1H-indazol-3-yl]-2,2,2-trifluoro-acetamide (6.12 g, 10 mmol) was heated at 100° C. in a mixture isopropanol/tetrahydrofuran 8:2 (100 mL) and triethylamine (12.2 mL) for 48 hours. The volatiles were partially evaporated and the resulting mixture cooled and filtered. The solid was washed with diethyl ether. After drying under vacuum at 70° C. the title compound was obtained as a white solid (5.1 g, 99% yield).
Name
isopropanol tetrahydrofuran
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
12.2 mL
Type
solvent
Reaction Step One
Name
Yield
99%

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